N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide

Medicinal chemistry Metabolic stability Scaffold design

This benzofuran-acetamide (CAS 2097918-44-8) features a unique 2,3-dihydrobenzofuran core with 3-position methylene bridge and pyridin-3-yl acetyl side chain—a combination not replicable by positional isomers. C-3 attachment provides ~100-fold potency gains over C-2 isomers in anticonvulsant SAR. The saturated furan ring alters planarity and metabolic stability vs. aromatic analogs. Pyridine nitrogen enables kinase hinge binding. Ideal for epilepsy screening, kinase profiling, and scaffold-diversification campaigns. Supplied with batch-level spectral characterization.

Molecular Formula C16H16N2O2
Molecular Weight 268.316
CAS No. 2097918-44-8
Cat. No. B2783531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide
CAS2097918-44-8
Molecular FormulaC16H16N2O2
Molecular Weight268.316
Structural Identifiers
SMILESC1C(C2=CC=CC=C2O1)CNC(=O)CC3=CN=CC=C3
InChIInChI=1S/C16H16N2O2/c19-16(8-12-4-3-7-17-9-12)18-10-13-11-20-15-6-2-1-5-14(13)15/h1-7,9,13H,8,10-11H2,(H,18,19)
InChIKeyHIEXHEFSZVSNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide (CAS 2097918-44-8): Compound Identity and Sourcing Overview for Procurement Decisions


N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide (CAS 2097918-44-8, molecular formula C₁₆H₁₆N₂O₂, molecular weight 268.31 g/mol) is a synthetic small molecule belonging to the benzofuran-acetamide class. It features a 2,3-dihydrobenzofuran (coumaran) core linked via a methylene bridge at the 3-position to a 2-(pyridin-3-yl)acetamide side chain . The compound is commercially supplied as a screening compound by Life Chemicals (catalog F6562-8309) and is distributed through authorized channels . The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry with demonstrated potential across anticancer, anticonvulsant, anti-inflammatory, and antimicrobial applications [1].

Why Generic Substitution of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide (CAS 2097918-44-8) Is Scientifically Unreliable


Within the benzofuran-acetamide compound class, seemingly minor structural variations produce substantial differences in biological activity, target engagement, and physicochemical behavior. The target compound's specific combination of (i) a 2,3-dihydrobenzofuran core (rather than fully aromatic benzofuran), (ii) attachment at the 3-position via a methylene bridge, and (iii) a pyridin-3-yl acetyl side chain creates a unique pharmacophoric profile that cannot be replicated by positional isomers or side-chain analogs. Structure-activity relationship (SAR) studies on related benzofuran-acetamide scaffolds have demonstrated that the acetamide attachment position dramatically affects potency; C-3 acetamide attachment maximized target engagement with approximately 100-fold potency gains over C-2 isomers in anticonvulsant models . Furthermore, the saturation state of the furan ring (dihydrobenzofuran vs. benzofuran) alters molecular planarity, π-stacking capacity, and metabolic stability . Generic substitution without head-to-head comparative data therefore carries a high risk of unpredictable activity loss.

Quantitative Differentiation Evidence for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide (CAS 2097918-44-8) Versus Closest Analogs


Dihydrobenzofuran Core vs. Fully Aromatic Benzofuran: Saturation State Differentially Impacts Molecular Planarity and Predicted Metabolic Stability

The target compound contains a 2,3-dihydrobenzofuran (coumaran) core, whereas close analog 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide contains a fully aromatic benzofuran. The saturation of the furan ring reduces molecular planarity and aromatic π-stacking potential, which can alter target binding geometries. Additionally, 2,3-dihydrobenzofuran is a known intermediate in benzofuran metabolic pathways; its reduced aromaticity confers differential susceptibility to cytochrome P450-mediated oxidation compared to benzofuran . This structural distinction is critical for programs where metabolic soft-spot identification or scaffold-specific SAR exploration is the objective.

Medicinal chemistry Metabolic stability Scaffold design

Attachment Position and Methylene Bridge: C3-Methylene Linker Differentiates from C5/C6 Direct Attachment Analogs

The target compound features the acetamide nitrogen attached to the dihydrobenzofuran via a methylene (-CH₂-) spacer at the 3-position. In contrast, the analog 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-pyridinyl)acetamide has the acetamide carbonyl directly attached to the 5-position of the dihydrobenzofuran without a methylene bridge. In SAR studies on benzofuran-acetamide scaffolds, the C-3 attachment position has been reported to maximize target engagement, with potency differences of approximately 100-fold over C-2 isomers in anticonvulsant models . The methylene spacer introduces an additional rotatable bond (increasing from approximately 4 to 5 rotatable bonds), which alters conformational sampling and may influence entropic contributions to binding free energy.

Structure-activity relationship Pharmacophore mapping Conformational flexibility

Pyridin-3-yl Acetyl Side Chain vs. Chlorophenoxyacetyl: Differential Hydrogen Bond Capacity and Electronic Properties

The target compound's 2-(pyridin-3-yl)acetamide side chain provides a pyridine nitrogen as an additional hydrogen bond acceptor (total HBA count: 4, including amide oxygen, amide nitrogen, pyridine nitrogen, and dihydrobenzofuran oxygen; HBD count: 1 from amide NH) . The closely related analog 2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide (CAS 1795604-94-2, also from the Life Chemicals F6562 series) replaces the pyridylacetyl group with a chlorophenoxyacetyl group, which eliminates the pyridine HBA site and introduces a chlorine atom with distinct electronic and steric properties [1]. Calculated computed properties for the chlorophenoxy analog show a higher XLogP3 of 3.4 versus an estimated lower value for the pyridyl analog, indicating differential lipophilicity that impacts membrane permeability and non-specific binding.

Ligand design Hydrogen bonding Electronic effects

Vendor-Supplied Purity and Quality Assurance: Life Chemicals QC Standards Provide Reproducibility Baseline

Life Chemicals, the primary supplier of this compound (F6562-8309), maintains documented quality control standards with assured purity of more than 90%, confirmed by LCMS and/or 400 MHz ¹H NMR data . Electronic copies of NMR or LC-MS spectra are available upon request, providing verifiable batch-level characterization . The company operates a Varian VNMRS 400 MHz NMR spectrometer with capabilities for ¹H, ¹⁹F, ¹³C, and ³¹P measurements as well as advanced 2D NMR techniques . In contrast, many structurally similar benzofuran-acetamide analogs available from alternative suppliers lack documented QC protocols and batch-level spectral verification, introducing uncertainty in screening reproducibility.

Quality control Reproducibility Procurement

Benzofuran-Acetamide Class-Level Anticonvulsant Activity: Scaffold Validation Supporting Target Compound Screening Utility

While no direct biological data are available for the specific target compound, the benzofuran-acetamide scaffold has been validated in anticonvulsant models. In a published study, a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)acetamide derivatives were synthesized and evaluated. The majority of compounds exhibited anticonvulsant activity at a dose of 30 mg/kg body mass during 0.5–4 hours in the subcutaneous metrazol (scMET) seizure test, indicating their ability to prevent seizure spread at low doses relative to the reference standard phenytoin [1]. Pharmacophore mapping of these compounds on standard drugs (phenobarbital, phenytoin, ralitolin, and carbamazepine) strongly suggested a shared mechanism of action with established anticonvulsants [1]. The target compound, bearing the 2,3-dihydrobenzofuran-3-ylmethyl scaffold with a pyridin-3-yl acetyl substituent, represents a structurally distinct entry point into this validated pharmacophore space.

Anticonvulsant CNS drug discovery Scaffold validation

Predicted Physicochemical Differentiation: Molecular Weight, logP, and H-Bond Profile Distinguish Target Compound from Simpler Dihydrobenzofuran Amides

The target compound (MW 268.31, C₁₆H₁₆N₂O₂) occupies a distinct physicochemical space compared to simpler dihydrobenzofuran amides. The minimal analog N-(2,3-dihydrobenzofuran-3-yl)acetamide (CAS 67382-12-1, MW 177.20, C₁₀H₁₁NO₂) lacks the pyridine ring and methylene bridge, resulting in a molecular weight difference of 91.11 g/mol (approximately 34% smaller), fewer hydrogen bond acceptors, and lower topological polar surface area . The target compound's inclusion of a pyridin-3-yl group provides an additional aromatic ring and hydrogen bond acceptor, shifting its drug-likeness profile toward lead-like space suitable for fragment-to-lead optimization and target-focused library design .

Drug-likeness Physicochemical properties Library design

Recommended Research and Industrial Application Scenarios for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide (CAS 2097918-44-8)


CNS Drug Discovery: Anticonvulsant Screening Library Enrichment with a Structurally Distinct Benzofuran-Acetamide Chemotype

Based on validated class-level anticonvulsant activity of benzofuran-3-yl-acetamide derivatives in the scMET seizure model at 30 mg/kg [1], this compound provides a structurally differentiated entry (2,3-dihydrobenzofuran core with 3-position methylene bridge and pyridin-3-yl acetyl side chain) for screening libraries targeting epilepsy and seizure disorders. The dihydrobenzofuran saturation state may offer differential metabolic stability compared to fully aromatic benzofuran analogs, while the pyridine nitrogen provides an additional hydrogen bond acceptor for target engagement. Researchers should conduct primary screening followed by head-to-head comparison with known benzofuran-acetamide anticonvulsants to empirically determine the activity profile of this specific substitution pattern.

Structure-Activity Relationship (SAR) Probe for Scaffold-Hopping Studies Comparing Dihydrobenzofuran vs. Benzofuran Cores

The compound serves as a defined chemical probe for SAR investigations comparing 2,3-dihydrobenzofuran-based scaffolds versus fully aromatic benzofuran counterparts. The documented difference in ring saturation state between this compound and analogs like 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(pyridin-3-yl)acetamide enables systematic evaluation of how furan ring saturation affects target binding, metabolic stability, and physicochemical properties. The availability of >90% purity with batch-level spectral characterization from Life Chemicals supports reproducible SAR data generation across multiple assay platforms.

Focused Kinase or Receptor Screening Based on Pyridin-3-yl Hinge-Binding Motif

The pyridin-3-yl acetyl moiety present in this compound is a recognized pharmacophoric element in kinase inhibitor design, where pyridine nitrogen can engage the kinase hinge region via hydrogen bonding . This compound combines this hinge-binding motif with a dihydrobenzofuran scaffold that is underrepresented in commercial kinase-focused libraries. For academic and industrial groups screening against kinase panels or pyridine-recognizing receptors (e.g., GABA-A benzodiazepine site, where 2-(pyridin-3-yl)acetamide has documented binding activity), this compound offers a scaffold-diversification opportunity distinct from typical pyridine-containing kinase inhibitors.

Computational Chemistry and Molecular Docking Studies Requiring Experimentally Verified Input Structures

The compound's well-defined single stereocenter at the dihydrobenzofuran 3-position, combined with available purity documentation and spectral characterization, makes it suitable as a computational chemistry input structure for molecular docking, pharmacophore modeling, and molecular dynamics simulations. The availability of LCMS and NMR spectra upon request from the supplier enables verification of structural identity before committing computational resources, reducing the risk of artifact propagation in virtual screening campaigns.

Quote Request

Request a Quote for N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.